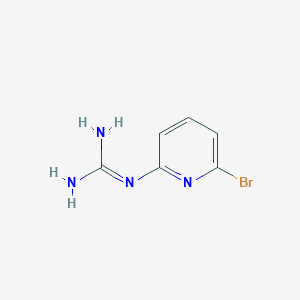
N-(6-bromopyridin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromopyridin-2-yl)guanidine: is a chemical compound that features a guanidine group attached to a brominated pyridine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Transition Metal Catalysis: Recent developments include the use of transition metal catalysts to facilitate the guanylation reaction of amines with carbodiimides.
Industrial Production Methods: Industrial production methods typically involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Guanidine compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, especially nucleophilic substitutions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Oxidation Products: Oxidized guanidine derivatives.
Reduction Products: Reduced forms of the guanidine compound.
Substitution Products: Various substituted guanidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Guanidine compounds are used as catalysts in organic synthesis due to their strong basicity.
Precursor Synthesis: They serve as precursors for the synthesis of heterocycles.
Biology:
Enzyme Inhibition: Guanidine derivatives are studied for their potential to inhibit certain enzymes.
Protein Denaturation: Used in laboratory research as protein denaturants.
Medicine:
Therapeutic Agents: Investigated for their potential use in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry:
Pharmaceutical Adjuvants: Used as active pharmaceutical ingredients and adjuvants.
Mécanisme D'action
The mechanism of action of N-(6-bromopyridin-2-yl)guanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions like muscle weakness and fatigue.
Comparaison Avec Des Composés Similaires
N-(6-bromopyridin-2-yl)methylguanidine dihydrochloride: Similar structure but with a methyl group attached to the guanidine.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: Another brominated pyridine derivative used in medicinal chemistry.
Uniqueness: N-(6-bromopyridin-2-yl)guanidine is unique due to its specific brominated pyridine structure, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and its high basicity make it particularly valuable in various applications.
Propriétés
IUPAC Name |
2-(6-bromopyridin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAILWPWGQJFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2897178.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2897195.png)
![3,8-dinitro-6H-benzo[c]chromen-6-one](/img/structure/B2897196.png)

